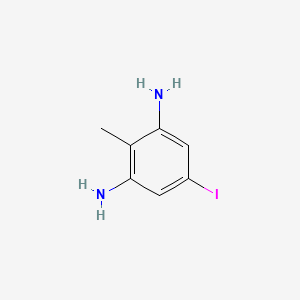

5-Iodo-2-methylbenzene-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

798567-87-0 |

|---|---|

Molecular Formula |

C7H9IN2 |

Molecular Weight |

248.06 g/mol |

IUPAC Name |

5-iodo-2-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C7H9IN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |

InChI Key |

RWWJAFGHOWONLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 2 Methylbenzene 1,3 Diamine

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Synthetic Routes for Aryl Halides and Amines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst to couple aryl halides with amines. wikipedia.orgnih.govlibretexts.org This reaction is highly versatile, with several generations of phosphine (B1218219) ligands developed to improve efficiency, expand substrate scope, and allow for milder reaction conditions. wikipedia.orgyoutube.com For the synthesis of 5-Iodo-2-methylbenzene-1,3-diamine from 2,6-dichloro-4-iodotoluene (B6289128), a double Buchwald-Hartwig amination would be required.

The reaction would involve treating 2,6-dichloro-4-iodotoluene with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for achieving high yields in the amination of aryl chlorides, which are generally less reactive than aryl bromides or iodides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

Table 1: Proposed Palladium-Catalyzed Double Amination of 2,6-Dichloro-4-iodotoluene

| Parameter | Proposed Condition | Rationale/Reference |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Commonly used and effective palladium precursors for Buchwald-Hartwig reactions. organic-chemistry.org |

| Ligand | BrettPhos, RuPhos, or Josiphos-type ligands | These bulky, electron-rich phosphine ligands are known to be effective for the amination of challenging substrates like aryl chlorides. nih.gov |

| Amine Source | Ammonia (gas), or an ammonia surrogate like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) | Direct use of ammonia can be challenging; surrogates are often used to facilitate the reaction. LiHMDS can also serve as the base. nih.gov |

| Base | NaOt-Bu (Sodium tert-butoxide) or K₂CO₃ (Potassium carbonate) | A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle. libretexts.org |

| Solvent | Toluene (B28343) or Dioxane | Anhydrous, non-protic solvents are typically used for this reaction. libretexts.org |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with aryl chlorides. |

Copper-Mediated Synthetic Methodologies

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative pathway for the formation of C-N bonds. wikipedia.org While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-assisted protocols that allow for milder conditions and catalytic amounts of copper. organic-chemistry.orgfrontiersin.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically applied to the amination of aryl halides. wikipedia.org

For the synthesis of 5-Iodo-2-methylbenzene-1,3-diamine from 2,6-dichloro-4-iodotoluene, a double Ullmann-type reaction could be employed. This would typically involve heating the aryl halide with an amine source in the presence of a copper catalyst and a base.

The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide species, which then reacts with the aryl halide. wikipedia.org The use of ligands, such as diamines or amino acids like proline, can facilitate the reaction by stabilizing the copper intermediates. researchgate.net

Table 2: Proposed Copper-Mediated Double Amination of 2,6-Dichloro-4-iodotoluene

| Parameter | Proposed Condition | Rationale/Reference |

| Copper Source | CuI (Copper(I) iodide) | A common and effective copper catalyst for Ullmann-type reactions. researchgate.net |

| Ligand | L-Proline or 1,10-Phenanthroline | These ligands have been shown to promote copper-catalyzed aminations, allowing for lower reaction temperatures. wikipedia.org |

| Amine Source | Aqueous or gaseous ammonia | The choice of amine source can influence the reaction efficiency. |

| Base | K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) | A moderately strong base is typically used to facilitate the reaction. |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvents are commonly used in Ullmann reactions. wikipedia.org |

| Temperature | 100-150 °C | Copper-catalyzed aminations often require higher temperatures compared to their palladium-catalyzed counterparts. |

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 2 Methylbenzene 1,3 Diamine

Reactivity of the Amine Functionalities

The presence of two primary amine groups renders the molecule highly nucleophilic and susceptible to a range of chemical transformations, particularly those involving the formation of new carbon-nitrogen bonds.

Nucleophilic Reactivity of Primary Amine Groups

The primary amine groups in 5-Iodo-2-methylbenzene-1,3-diamine are nucleophilic due to the lone pair of electrons on the nitrogen atoms. These lone pairs can readily attack electrophilic centers, leading to the formation of new chemical bonds. The nucleophilicity of these amines makes them reactive towards a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. In reactions with alkyl halides, the amine groups can undergo N-alkylation to form secondary and tertiary amines. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides.

The addition of the amine groups to carbonyl compounds, such as aldehydes and ketones, is a fundamental reaction that typically leads to the formation of imines or enamines. This nucleophilic addition is a reversible process that is often catalyzed by either acid or base. The general mechanism involves the attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then eliminates a molecule of water to form the C=N double bond of the imine.

Amine Reactivity in Condensation and Cyclization Reactions

The 1,3-disposition of the two amine groups on the benzene (B151609) ring makes 5-Iodo-2-methylbenzene-1,3-diamine an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These reactions often involve the reaction of the diamine with a bifunctional electrophile, leading to the formation of a new ring system.

One of the most common applications of 1,2- and 1,3-phenylenediamines is in the synthesis of quinoxalines and benzodiazepines, respectively. Quinoxalines are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netgoogle.commit.edu In a similar vein, 1,3-diamines like 5-Iodo-2-methylbenzene-1,3-diamine are expected to react with 1,3-dicarbonyl compounds or their equivalents to form seven-membered 1,5-benzodiazepine derivatives. mdpi.comrsc.org These reactions are typically acid-catalyzed and proceed through the formation of two imine bonds, followed by cyclization. The reaction is versatile, allowing for the synthesis of a wide array of substituted benzodiazepines depending on the nature of the dicarbonyl compound used.

The following table illustrates the expected outcomes of condensation reactions with various dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Expected Benzodiazepine (B76468) Product |

| Acetylacetone | 7-Iodo-2,4,9-trimethyl-3H-1,5-benzodiazepine |

| Dibenzoylmethane | 7-Iodo-9-methyl-2,4-diphenyl-3H-1,5-benzodiazepine |

| Dimedone | 4-Iodo-6-methyl-9,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[b]cyclohepta[e] google.comnih.govdiazepine (B8756704) |

Reactivity of the Iodo Substituent

The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodo substituent a versatile handle for a variety of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Carbon-Iodine Bond Activation and Subsequent Transformations

The carbon-iodine (C-I) bond in aryl iodides is susceptible to activation by various transition metal catalysts, most notably palladium complexes. This activation typically proceeds via an oxidative addition mechanism, where a low-valent metal center (e.g., Pd(0)) inserts into the C-I bond to form a higher-valent organometallic species (e.g., an arylpalladium(II) halide). This organopalladium intermediate is the key species that subsequently participates in a catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations at the iodo-substituted position under milder conditions.

Participation in Cross-Coupling Reactions

Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. These reactions have revolutionized modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com For 5-Iodo-2-methylbenzene-1,3-diamine, a Suzuki-Miyaura coupling would be expected to proceed selectively at the iodo position to introduce a new aryl or vinyl substituent.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. acs.orgmerckmillipore.com The reaction is catalyzed by a palladium complex and requires a base. The iodo group of 5-Iodo-2-methylbenzene-1,3-diamine would serve as the reactive site for this transformation, allowing for the introduction of various alkenyl groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov The iodo substituent of 5-Iodo-2-methylbenzene-1,3-diamine makes it a suitable substrate for Sonogashira coupling, leading to the synthesis of arylethynyl-substituted diamines.

The table below summarizes the expected products from these cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-methylbenzene-1,3-diamine |

| Heck | Styrene | 5-(2-Phenylethenyl)-2-methylbenzene-1,3-diamine |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-2-methylbenzene-1,3-diamine |

Electronic and Steric Influence of the Methyl Group on Aromatic Reactivity

The methyl group at the 2-position of the benzene ring exerts both electronic and steric effects that can influence the reactivity of the molecule.

Electronically, the methyl group is a weak electron-donating group through an inductive effect (+I). This donation of electron density can slightly activate the aromatic ring towards electrophilic substitution, although the primary directing effects in such reactions would be dominated by the much stronger activating and ortho-, para-directing amine groups. In the context of palladium-catalyzed cross-coupling reactions, the electron-donating nature of the methyl group can influence the rate of oxidative addition of the palladium catalyst to the C-I bond.

Sterically, the methyl group is positioned ortho to one of the amine groups and meta to the iodo substituent. Its presence can create steric hindrance around the adjacent amine group, potentially affecting its nucleophilicity and its ability to participate in reactions with bulky electrophiles. This steric crowding could also influence the approach of the palladium catalyst to the C-I bond, although its meta-positioning makes this effect less pronounced than if it were in an ortho position to the iodine. In condensation reactions leading to the formation of heterocyclic rings, the steric bulk of the methyl group could influence the conformation and stability of the resulting products.

Elucidation of Reaction Pathways and Intermediate Formation

The chemical reactivity of 5-Iodo-2-methylbenzene-1,3-diamine is governed by the interplay of its three key functional groups: two primary aromatic amine (-NH₂) groups, an iodine (-I) atom, and a methyl (-CH₃) group attached to the benzene ring. The amine and methyl groups are electron-donating and activating, while the iodine atom is deactivating yet ortho-, para-directing. This unique substitution pattern opens up a variety of reaction pathways, primarily involving the nucleophilic amino groups, the carbon-iodine bond amenable to cross-coupling reactions, and potential electrophilic substitution on the activated aromatic ring. Mechanistic investigations, often drawing from studies on analogous substituted anilines and phenylenediamines, help in understanding the formation of key intermediates.

The two primary amine groups are the most reactive sites for many transformations. Like other phenylenediamines, 5-Iodo-2-methylbenzene-1,3-diamine can undergo condensation reactions with aldehydes and ketones to form Schiff bases and subsequently, heterocyclic compounds. For instance, reaction with dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives.

One of the most significant reactions of primary aromatic amines is diazotization, where they react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form diazonium salts. wikipedia.org Due to the presence of two amino groups, both mono- and bis-diazotization of 5-Iodo-2-methylbenzene-1,3-diamine are possible, although controlling the selectivity can be challenging. acs.org The resulting diazonium intermediates are highly versatile and can undergo a suite of Sandmeyer or Schiemann reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F) in place of the amino groups, with the loss of nitrogen gas (N₂). libretexts.org Intramolecular cyclization of a mono-diazotized intermediate is also plausible, potentially leading to the formation of a benzotriazole (B28993) derivative, a reaction commonly observed with ortho-phenylenediamines. stackexchange.com

The carbon-iodine bond is another key reaction handle, particularly for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). organic-chemistry.orgwikipedia.org In a typical Suzuki coupling, the catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The presence of the two activating amino groups and the methyl group can influence the electronic properties of the aryl iodide and thus the efficiency of these coupling reactions.

Electrophilic aromatic substitution on the ring of 5-Iodo-2-methylbenzene-1,3-diamine is also a potential pathway. The two amino groups and the methyl group are strong ortho-, para-directing activators. libretexts.orgsigmaaldrich.com This makes the aromatic ring highly susceptible to electrophilic attack. However, the substitution pattern of the starting material leaves only one unsubstituted carbon atom on the ring (at position 6). This position is ortho to one amino group and meta to the other amino group and the methyl group, making it a likely site for further functionalization, for example, through halogenation or nitration, provided the reaction conditions are controlled to prevent overreaction or oxidation of the sensitive amino groups. libretexts.org

Below is a data table summarizing a representative Suzuki-Miyaura cross-coupling reaction, a plausible transformation for 5-Iodo-2-methylbenzene-1,3-diamine based on established methodologies for iodoanilines. researchgate.netresearchgate.net

| Reactants | Catalyst System | Base | Solvent | Potential Product | Reaction Type |

| 5-Iodo-2-methylbenzene-1,3-diamine, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2'-Methyl-[1,1'-biphenyl]-2,4,5'-triamine | Suzuki-Miyaura Coupling |

This table represents a hypothetical reaction based on known transformations of similar compounds and is for illustrative purposes.

The formation of intermediates in these reactions is critical to understanding the final product distribution. In diazotization, the key intermediate is the diazonium cation. In palladium-catalyzed cross-coupling, organopalladium species such as the oxidative addition adduct and the transmetalation complex are central to the catalytic cycle. libretexts.orglibretexts.org For electrophilic aromatic substitution, a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed upon attack by the electrophile. The stability of this intermediate determines the regioselectivity of the reaction.

Derivatization and Functionalization Strategies for 5 Iodo 2 Methylbenzene 1,3 Diamine

Formation of Schiff Bases and Related Macrocyclic Structures

The two primary amine groups of 5-iodo-2-methylbenzene-1,3-diamine are nucleophilic and readily react with carbonyl compounds to form imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation for creating more complex molecular architectures.

The general synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or a ketone, typically under reflux conditions in a solvent like ethanol (B145695). nih.govjocpr.com An acid catalyst is sometimes added to facilitate the reaction. nih.gov For 5-iodo-2-methylbenzene-1,3-diamine, a 1:2 molar ratio reaction with an appropriate aldehyde or ketone yields a bis-Schiff base, where both amine functionalities have been converted to imines. These reactions are often high-yielding and produce solid precipitates that can be easily purified by filtration and recrystallization. jocpr.comnih.gov

The resulting Schiff base ligands, particularly those derived from salicylaldehyde (B1680747) or similar ortho-hydroxy aldehydes, are excellent chelating agents for metal ions. jocpr.comresearchgate.net The azomethine group (-C=N-) and the adjacent functional groups can coordinate with metal ions to form stable complexes. researchpublish.com This property allows for the construction of polynuclear metal complexes and macrocyclic structures. nih.gov For instance, phenylenediamine-based Schiff base ligands can be used to synthesize Mn(II) complexes that have applications as T1-MRI contrast agents. nih.gov The formation of macrocycles can be achieved through template synthesis, where a metal ion directs the cyclization of the diamine and a dicarbonyl compound, or through high-dilution reactions that favor intramolecular cyclization over intermolecular polymerization. researchgate.net

Table 1: Examples of Schiff Base Formation This table is illustrative, based on general reactions of phenylenediamines.

| Diamine Precursor | Carbonyl Compound | Product Type | Typical Conditions |

|---|---|---|---|

| 5-Iodo-2-methylbenzene-1,3-diamine | Salicylaldehyde | Bis-Schiff Base Ligand | Ethanol, Reflux, Catalytic Acetic Acid |

| 5-Iodo-2-methylbenzene-1,3-diamine | Benzophenone (B1666685) | Bis-Schiff Base | Ethanol, Reflux |

| 5-Iodo-2-methylbenzene-1,3-diamine | 2,6-Diformylpyridine | Macrocyclic Ligand | Template Synthesis with Metal Ion (e.g., Mn(II)) |

Synthesis of Heterocyclic Compounds involving Diamine Moieties

The diamine moiety of the title compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems. The relative position of the two amine groups (meta- in this case) dictates the type of heterocycle that can be formed. However, the most common and well-documented cyclization reactions involve ortho-phenylenediamines. These reactions serve as important examples of the synthetic potential of aromatic diamines.

Two prominent classes of heterocycles synthesized from aromatic diamines are quinoxalines and benzodiazepines.

Quinoxalines: These are typically formed from the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as benzil. encyclopedia.pubnih.gov The reaction is often carried out at room temperature or with gentle heating in solvents like ethanol or toluene (B28343), and can be catalyzed by various agents including acids, zinc triflate, or even phenol. encyclopedia.pubsapub.org The process is generally high-yielding and provides a direct route to the quinoxaline (B1680401) core, which is a privileged scaffold in medicinal chemistry. chim.itmdpi.com

1,5-Benzodiazepines: These seven-membered heterocyclic compounds are synthesized by the condensation of an o-phenylenediamine with ketones. nih.gov The reaction often requires an acid catalyst, such as H-MCM-22, BF3-etherate, or molecular iodine, and proceeds efficiently under mild conditions to give good to excellent yields. nih.govresearchgate.net Like quinoxalines, benzodiazepine (B76468) derivatives exhibit a wide range of biological activities. nih.govmdpi.com

While 5-iodo-2-methylbenzene-1,3-diamine is a meta-diamine and thus not directly suitable for these specific cyclizations, its structural isomers or derivatives could be employed in these synthetic routes.

Table 2: Heterocyclic Systems from Aromatic Diamines This table outlines reactions typically involving ortho-phenylenediamines.

| Diamine Type | Reagent | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| o-Phenylenediamine | 1,2-Diketone (e.g., Benzil) | Quinoxaline | Formation of a six-membered pyrazine (B50134) ring fused to benzene (B151609). |

| o-Phenylenediamine | Ketone (e.g., Acetone) | 1,5-Benzodiazepine | Formation of a seven-membered diazepine (B8756704) ring fused to benzene. |

Diversification via C-I Bond Transformations

The carbon-iodine (C-I) bond on the aromatic ring provides a versatile handle for diversification through various metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides. wikipedia.org This enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Prominent C-I bond transformation strategies include:

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides and tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.de This method allows for the introduction of alkynyl moieties, which can serve as precursors for further transformations or as integral parts of functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for constructing arylamines, which are prevalent in pharmaceuticals and agrochemicals. science.gov The development of specialized phosphine (B1218219) ligands has enabled the coupling of a vast array of amines and aryl halides under relatively mild conditions. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester. It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds to create biaryl structures. sigmaaldrich.commdpi.com

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. sigmaaldrich.com

The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, followed by either transmetalation (in Suzuki and Sonogashira coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.orguwindsor.ca

Table 3: Overview of C-I Bond Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd complex, Phosphine Ligand, Base (e.g., NaOtBu) |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | C-C (sp²-sp²) | Pd complex, Phosphine Ligand, Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd complex, Base |

Preparation of Oligomeric and Polymeric Derivatives

The bifunctional nature of 5-iodo-2-methylbenzene-1,3-diamine, with its two primary amine groups, makes it an ideal monomer for step-growth polymerization to produce oligomers and high-performance polymers such as polyamides and polyimides.

Polyamides: These polymers are characterized by the repeating amide linkage (-CO-NH-). Traditionally, they are synthesized by the polycondensation of a diamine with a dicarboxylic acid or, more commonly, a diacyl chloride. youtube.com More modern, "greener" methods involve the catalytic dehydrogenative coupling of diamines and diols, which generates water or hydrogen as the only byproduct. nih.govelsevierpure.comresearchgate.net The resulting polyamides, especially those derived from aromatic monomers, often exhibit high thermal stability and mechanical strength. elsevierpure.com

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. Their synthesis is typically a two-step process. First, the diamine reacts with a tetracarboxylic dianhydride in a polar aprotic solvent like DMAc to form a soluble poly(amic acid) (PAA) precursor. nih.gov In the second step, this PAA is converted to the final polyimide through thermal or chemical imidization, which involves cyclodehydration to form the imide ring. nih.govcore.ac.uk

Polyenaminones: These are vinylogous polyamides that can be prepared by the polymerization of diamines with precursors like bis-enaminones. nih.gov These polymers often possess interesting optical and redox properties due to their conjugated push-pull electronic structure. nih.gov

The presence of the iodo- and methyl- substituents on the benzene ring of the diamine monomer would modify the properties of the final polymer, potentially influencing its solubility, thermal characteristics (e.g., glass transition temperature), and refractive index.

Table 4: Polymer Synthesis from Diamine Monomers

| Polymer Class | Co-monomer | Linkage Formed | Typical Process |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide (-CO-NH-) | Polycondensation |

| Polyamide | Diol | Amide (-CO-NH-) | Catalytic Dehydrogenative Coupling |

| Polyimide | Dianhydride | Imide Ring | Two-step: PAA formation then Imidization |

| Polyenaminone | Bis-enaminone | Enaminone | Transaminative Polymerization |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Iodo-2-methylbenzene-1,3-diamine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The benzene (B151609) ring has two aromatic protons. Due to the substitution pattern, they are not chemically equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The electron-donating amino groups and the methyl group will shield these protons, shifting their signals upfield, while the electron-withdrawing iodine atom will have a deshielding effect. The proton situated between the two amino groups would likely be the most shielded, while the proton adjacent to the iodine atom would be the most deshielded.

Amine Protons (-NH₂): The two amino groups contain a total of four protons. These protons are expected to produce a broad singlet in the region of δ 3.5-5.0 ppm. The exact chemical shift can be influenced by the solvent, concentration, and temperature.

Methyl Protons (-CH₃): The methyl group attached to the benzene ring is expected to produce a singlet around δ 2.0-2.5 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

A hypothetical ¹H NMR data table is presented below based on the analysis of related compounds.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet |

| Amine-H (-NH₂) | 3.5 - 5.0 | Broad Singlet |

| Methyl-H (-CH₃) | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 5-Iodo-2-methylbenzene-1,3-diamine, seven distinct carbon signals are expected.

Aromatic Carbons: The six carbons of the benzene ring will each produce a unique signal. The carbons bonded to the amino groups (C1 and C3) are expected to be shielded and appear at a lower chemical shift (upfield). The carbon attached to the iodine atom (C5) will be significantly deshielded and appear at a higher chemical shift (downfield) due to the heavy atom effect of iodine. The carbon bearing the methyl group (C2) will also be deshielded relative to the unsubstituted carbons. The remaining two aromatic carbons (C4 and C6) will have chemical shifts influenced by the cumulative effects of the substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a single peak in the aliphatic region, typically around δ 15-25 ppm.

A predicted ¹³C NMR data table is provided below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-CH₃ | 120 - 130 |

| Aromatic C-H | 110 - 130 |

| Methyl C (-CH₃) | 15 - 25 |

Advanced Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons over two or three bonds, respectively. This would definitively link the proton and carbon frameworks, confirming the substitution pattern on the benzene ring. Currently, there is no publicly available literature detailing the application of 2D NMR techniques for this specific compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Iodo-2-methylbenzene-1,3-diamine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-I bonds, as well as aromatic C=C stretching vibrations.

N-H Stretching: The amino groups will exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond in the amino groups typically appears around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

A summary of the expected FT-IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amino (-NH₂) | Bend | ~ 1600 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| C-I | Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H bonds tend to have weak Raman signals, the symmetric vibrations of non-polar bonds and the aromatic ring often produce strong signals. For 5-Iodo-2-methylbenzene-1,3-diamine, the C-I stretching vibration and the breathing mode of the aromatic ring are expected to be particularly Raman active. However, specific experimental Raman data for this compound is not readily found in the current scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's molecular weight with high accuracy. The molecular weight of 5-Iodo-2-methylbenzene-1,3-diamine has been reported as 248.06 g/mol . bldpharm.com

Table 1: Molecular Weight of 5-Iodo-2-methylbenzene-1,3-diamine

| Property | Value | Source |

| Molecular Weight | 248.06 g/mol | bldpharm.com |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a complete single-crystal X-ray diffraction analysis for 5-Iodo-2-methylbenzene-1,3-diamine has not been reported in publicly accessible literature. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available. The determination of these parameters through future crystallographic studies would be invaluable for a complete structural understanding of this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-311++G(d,p), is a common choice for such analyses.

An initial step would involve the geometry optimization of 5-Iodo-2-methylbenzene-1,3-diamine. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure would provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, one would expect specific lengths for the C-C bonds within the benzene (B151609) ring, the C-N bonds of the amino groups, the C-I bond, and the C-C bond of the methyl group. The planarity of the benzene ring and the orientation of the amino and methyl groups relative to the ring would also be determined.

Once the geometry is optimized, a frequency calculation is typically performed. The absence of imaginary frequencies would confirm that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For 5-Iodo-2-methylbenzene-1,3-diamine, the distribution of the HOMO and LUMO electron densities would likely be spread across the aromatic ring and the amino groups, indicating the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Observation |

|---|---|

| HOMO Energy | Expected to be relatively high due to the electron-donating amino groups. |

| LUMO Energy | Expected to be influenced by the electron-withdrawing iodine atom. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in molecular stability. The analysis of donor-acceptor interactions (hyperconjugation) reveals the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 5-Iodo-2-methylbenzene-1,3-diamine, the MEP map would likely show negative potential around the nitrogen atoms of the amino groups due to their lone pairs of electrons. The iodine atom, being electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the amino groups and the methyl group would likely be in regions of positive potential. This map is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction and Correlation with Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. While there is often a systematic overestimation of frequencies by DFT methods, a scaling factor can be applied to achieve good agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the N-H stretching of the amino groups, the C-H stretching of the aromatic ring and methyl group, and the C-I stretching.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental Nuclear Magnetic Resonance (NMR) data, aiding in the structural elucidation and assignment of signals.

Table 2: Predicted Spectroscopic Data Correlation

| Spectroscopic Technique | Predicted Observable | Expected Correlation with Experiment |

|---|---|---|

| FT-IR/Raman | Vibrational frequencies and intensities | Good correlation after applying a scaling factor. |

| ¹H NMR | Chemical shifts of protons | Good linear correlation with experimental shifts. |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer and delocalization of electrons can exhibit Nonlinear Optical (NLO) properties, making them of interest for applications in optoelectronics. The NLO properties of a molecule are characterized by its polarizability (α) and first hyperpolarizability (β).

DFT calculations can be used to compute these properties. For 5-Iodo-2-methylbenzene-1,3-diamine, the presence of electron-donating amino groups and an electron-withdrawing iodine atom on the aromatic ring could lead to intramolecular charge transfer, potentially resulting in a significant NLO response. The calculated values of α and β would be compared to those of known NLO materials, such as urea (B33335), to assess its potential as an NLO material.

Table 3: Predicted Nonlinear Optical (NLO) Properties

| NLO Parameter | Predicted Observation |

|---|---|

| Dipole Moment (μ) | A non-zero dipole moment is expected due to the asymmetrical substitution. |

| Polarizability (α) | Expected to be significant due to the delocalized π-electron system. |

Applications in Advanced Materials Science

Utilization as Curing Agents in Epoxy Resin Systems

Aromatic amines are a critical class of curing agents, or hardeners, for epoxy resins, valued for their ability to create cured systems with high thermal stability, excellent chemical resistance, and superior mechanical properties. The two primary amine (-NH2) groups on 5-Iodo-2-methylbenzene-1,3-diamine can react with the epoxide rings of the resin in a polyaddition reaction. This process forms a highly cross-linked, three-dimensional thermoset network.

The reaction mechanism involves the nucleophilic attack of the amine's active hydrogens on the carbon atom of the epoxy group, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, continuing the network formation. For a resin to become a cross-linked polymer, the curing agent must possess at least two amino groups. researchgate.net

While general aromatic amines are widely used, the specific structure of 5-Iodo-2-methylbenzene-1,3-diamine offers distinct advantages. The introduction of an iodine atom into the polymer matrix significantly increases the density and refractive index of the final material. Furthermore, the presence of the C-I bond can enhance flame retardant properties. The methyl group can influence the reactivity of the amine groups and affect the physical properties, such as the glass transition temperature (Tg), of the cured epoxy. Adducts formed from the reaction of aromatic diamines, such as diethyl toluene (B28343) diamine, with polyepoxides are known to be effective hardeners for heat-cured applications, resulting in networks with high crosslink density. google.comgoogle.com

Table 1: Potential Effects of Functional Groups in Epoxy Curing

| Functional Group | Potential Influence on Epoxy Resin Properties |

|---|---|

| 1,3-Diamine | Primary cross-linking sites, forming a robust thermoset network. researchgate.net |

| Iodine Atom | Increases density, enhances refractive index, and may improve flame retardancy. |

| Methyl Group | Modifies steric hindrance, potentially affecting cure rate and the final glass transition temperature (Tg). |

Role as Extenders in Polyurethane-Polyurea Polymer Formation

In the synthesis of segmented polyurethane and polyurea elastomers, diamines serve as crucial chain extenders. These molecules react with isocyanate (-NCO) prepolymers to form the "hard segments" of the polymer chain. These hard segments, through hydrogen bonding and physical cross-linking, create domains that provide the polymer with its strength, toughness, and elasticity.

Aromatic diamines, in particular, are used to synthesize polymers with improved and controllable thermo-mechanical properties. researchgate.net The reaction between the amine groups of 5-Iodo-2-methylbenzene-1,3-diamine and the isocyanate groups of a prepolymer forms urea (B33335) linkages. The resulting polyurea or polyurethane-polyurea hybrid materials are known for their exceptional durability, abrasion resistance, and chemical stability.

The incorporation of 5-Iodo-2-methylbenzene-1,3-diamine as a chain extender would be expected to impart specific characteristics to the resulting polymer:

Rigidity and Hardness: The aromatic ring contributes to the stiffness of the hard segments, enhancing the material's modulus and hardness.

Thermal Stability: The stability of the aromatic structure and the strong urea linkages contribute to a higher thermal decomposition temperature.

Modified Physical Properties: The heavy iodine atom would increase the polymer's density and could be used to tune properties like the refractive index and radiation absorption capabilities. Patent literature indicates that diamine derivatives of toluene are used in chain extender compositions for polyurethanes. mdpi.com

Incorporation into Supramolecular Assemblies

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. 5-Iodo-2-methylbenzene-1,3-diamine is an excellent candidate for designing complex supramolecular architectures due to its ability to participate in multiple, specific intermolecular interactions.

The key to its utility in this area is the presence of both hydrogen-bond donors (the -NH2 groups) and a halogen-bond donor (the iodine atom).

Hydrogen Bonding: The two amine groups can form predictable and strong hydrogen bonds with suitable acceptor molecules, such as carboxylic acids or other nitrogen-containing heterocycles.

Halogen Bonding: The iodine atom on the aromatic ring possesses an electrophilic region, known as a σ-hole, which can interact favorably with a nucleophilic region (a Lewis base) on an adjacent molecule. bohrium.com This highly directional and specific interaction, known as a halogen bond, is a powerful tool for controlling the self-assembly of molecules in the solid state. bohrium.comnih.gov

Research has demonstrated that combining hydrogen and halogen bonds allows for the construction of extended 1-D and 2-D molecular networks with predictable connectivity. nih.gov The halogen bond has been purposefully used to control the self-assembly of amyloid structures, where replacing a hydrogen atom with iodine can dramatically enhance fibril formation. nih.gov The dual functionality of 5-Iodo-2-methylbenzene-1,3-diamine allows it to act as a versatile node, connecting multiple components to form intricate and functional supramolecular materials, potentially for applications in sensing or iodine capture. researchgate.netmdpi.com

Development of Functional Organic Materials with Specific Optical Properties

The development of new organic materials for optical and electronic applications, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical devices, often relies on the precise tuning of their molecular structure. The incorporation of heavy atoms and specific functional groups can significantly alter the photophysical properties of a material. acs.org

5-Iodo-2-methylbenzene-1,3-diamine can serve as a precursor for such functional materials. The diamine functionality is a common feature in many fluorescent dyes and organic semiconductors. For instance, macrocyclic Schiff bases derived from o-phenylenediamine (B120857) have been shown to form thin films with semiconducting behavior and tunable band-gap energies. mdpi.com

The introduction of an iodine atom via this building block can influence the material's optical properties in several ways:

Heavy Atom Effect: The presence of the heavy iodine atom can facilitate intersystem crossing (the transition between singlet and triplet excited states), which is a key process in phosphorescent materials used in OLEDs.

Refractive Index: The high polarizability of iodine increases the refractive index of the host material, a desirable trait for applications in lenses and optical coatings.

By reacting 5-Iodo-2-methylbenzene-1,3-diamine with other organic components, it is possible to create novel polymers or discrete molecules with tailored optical and electronic characteristics.

Building Block in the Synthesis of Complex Molecules and Advanced Materials

Perhaps the most significant application of 5-Iodo-2-methylbenzene-1,3-diamine is its role as a versatile intermediate or building block in multi-step organic synthesis. The combination of reactive amine groups and a functionalizable iodo group makes it a valuable scaffold for constructing more complex molecular targets.

The C-I bond is particularly useful as it provides a reactive handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the precise formation of new bonds. Methodologies have been developed to selectively introduce iodine onto aromatic compounds to leverage this reactivity for building heterocycles. mdpi.com

Key transformations involving the iodo group include:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Simultaneously, the diamine groups can be used to construct heterocyclic rings (such as benzimidazoles) or to form polymers like polyimides. High-performance polyimides, known for their exceptional thermal stability, are often synthesized from novel aromatic diamines. researchgate.net The synthesis of 5-iodo-2-methylbenzoic acid, a related compound, highlights its utility as an intermediate for functional chemicals and drugs, though its synthesis can be complex. google.com This dual reactivity makes 5-Iodo-2-methylbenzene-1,3-diamine a powerful precursor for creating a diverse array of advanced materials, from pharmaceuticals to high-performance polymers and novel electronic materials. mdpi.comorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Iodo-2-methylbenzene-1,3-diamine |

| Diethyl toluene diamine |

| 5-Iodo-2-methylbenzoic acid |

| o-Phenylenediamine |

| Carboxylic acids |

| Isocyanates |

| Boronic acids |

| Alkenes |

| Terminal alkynes |

| Polyimides |

| Polyurethanes |

| Polyureas |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Currently, 5-Iodo-2-methylbenzene-1,3-diamine is primarily recognized as a synthetic intermediate. Its synthesis is typically conceptualized as arising from the iodination of 2-methylbenzene-1,3-diamine. The presence of activating amino groups facilitates electrophilic iodination, while the steric hindrance from the methyl group and one amino group directs the iodine to the C5 position. The existing research landscape is limited, with the compound often appearing as a precursor in patent literature for more complex molecules rather than being the focus of dedicated studies. Its utility is implicitly tied to the rich chemistry of its functional groups: the diamine moiety, which is a cornerstone for polymerization and heterocyclic synthesis, and the aryl iodide, a key handle for cross-coupling reactions.

Identification of Unexplored Synthetic Avenues and Methodological Refinements

While the direct iodination of 2-methylbenzene-1,3-diamine is the most straightforward conceptual route, future research could explore more sophisticated and sustainable synthetic methodologies.

Unexplored Synthetic Avenues:

Enzymatic Halogenation: The use of halogenase enzymes could offer a highly selective and environmentally benign route to the target molecule, operating under mild conditions and potentially avoiding the formation of over-iodinated byproducts. frontiersin.org

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters (temperature, pressure, stoichiometry) for the iodination step, improving safety, yield, and purity while allowing for easier scale-up.

Modern Iodinating Reagents: Investigating newer, milder, and more selective electrophilic iodinating agents, such as 2,2-diiodo-dimedone or others, could improve reaction efficiency and functional group tolerance compared to traditional iodine/oxidant systems. rsc.org

Metathesis Reactions: The development of novel C-H iodination methods using aryl iodides through a formal metathesis pathway could represent a cutting-edge, though challenging, approach to its synthesis. chinesechemsoc.org

The table below compares conventional synthesis with potential future refinements.

| Feature | Conventional Method (Hypothetical) | Future Refinements | Potential Advantages |

| Iodine Source | I₂ / Oxidant (e.g., H₂O₂) | Enzymatic Halogenation, Modern Reagents (e.g., DID) | Higher selectivity, milder conditions, reduced waste. |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor | Improved safety, better process control, easier scalability. |

| Catalysis | Acid/Base Catalysis | Biocatalysis, Transition-Metal Catalysis | Green chemistry, novel reactivity patterns. |

| Purification | Column Chromatography | Crystallization, Distillation | Reduced solvent usage, more efficient for large scale. wipo.int |

Prospects for Advanced Functionalization and Derivatization

The true potential of 5-Iodo-2-methylbenzene-1,3-diamine lies in its capacity for sequential and site-selective functionalization. The differential reactivity of the amino groups and the C-I bond can be exploited to create a diverse library of derivatives.

N-Functionalization: The two amino groups can undergo selective mono- or di-acylation, -alkylation, or -sulfonylation. They can also be used to form imines or be incorporated into heterocyclic systems like benzimidazoles, a reaction noted in the synthesis of a related compound, 5-iodo-2-methylbenzimidazole. google.comnih.gov

C-I Bond Functionalization: The aryl iodide is a prime substrate for a host of palladium-, copper-, or gold-catalyzed cross-coupling reactions. umn.edu This enables the introduction of aryl, alkynyl, alkyl, and other groups, paving the way for the synthesis of complex scaffolds.

Dual Functionalization: A synergistic approach could involve initial N-protection, followed by C-I cross-coupling, and subsequent deprotection and N-functionalization, allowing for the construction of highly complex and tailored molecules. The C-I bond can also participate in dearomatization reactions, installing two different functional groups in a single sequence. nih.gov

The following table outlines prospective functionalization pathways.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structures |

| Amino Groups | Acylation, Diazotization, Imine Formation | Acyl chlorides, NaNO₂/HCl, Aldehydes/Ketones | Amides, Diazonium salts, Schiff bases |

| C-I Bond | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl compounds |

| C-I Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Aryl-alkynes |

| C-I Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst | Triamines, unsymmetrical diamines |

| C-I Bond | Heck Reaction | Alkenes, Pd catalyst | Styrene derivatives |

Emerging Applications in Novel Material Systems and Technologies

The structural features of 5-Iodo-2-methylbenzene-1,3-diamine make it a promising monomer and precursor for advanced materials.

High-Performance Polymers: Aromatic diamines are fundamental monomers for polyimides and polyamides, which are known for their exceptional thermal stability and mechanical strength. mdpi.com The presence of the iodo-substituent offers a unique advantage: it can be used for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the polymer's electronic or physical properties. acs.org Alternatively, the iodine can increase the polymer's refractive index or X-ray attenuation properties. researchgate.netnih.gov

Conjugated Polymers: Through reactions like Sonogashira or Suzuki coupling, the di-functional (post-amination) or tri-functional nature of the molecule can be used to synthesize conjugated polymers. acs.org These materials, featuring alternating single and double bonds, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Radiopaque Materials: Iodine's high atomic number makes it effective at attenuating X-rays. nih.govwikipedia.org Incorporating this monomer into polymers or nanoparticles could lead to the development of new, biocompatible, and potentially biodegradable X-ray contrast agents for medical imaging. rsc.org

Halogen-Bonding Systems: The iodine atom can act as a halogen bond donor, allowing the molecule to participate in the formation of supramolecular structures and co-crystals. nih.govacs.org This could be exploited in crystal engineering and the design of materials with specific solid-state packing and properties.

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Understanding

To accelerate the exploration of 5-Iodo-2-methylbenzene-1,3-diamine, a close integration of experimental synthesis and computational modeling is essential.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for both synthesis and functionalization. acs.org This can help predict the most likely sites of reaction, understand transition states, and optimize reaction conditions before they are attempted in the lab.

Simulating Material Properties: Computational methods can predict the electronic and photophysical properties (e.g., bandgap, absorption/emission spectra) of polymers derived from this monomer. researchgate.net This allows for the in-silico screening of potential materials for specific applications, guiding synthetic efforts toward the most promising candidates.

Understanding Intermolecular Interactions: Modeling can provide deep insight into the non-covalent interactions, such as hydrogen and halogen bonding, that govern the self-assembly and crystal packing of the molecule and its derivatives. nih.gov This is crucial for designing crystalline materials with desired properties.

By combining predictive computational work with targeted experimental validation, the development cycle for new applications derived from 5-Iodo-2-methylbenzene-1,3-diamine can be significantly shortened, unlocking its full potential as a valuable chemical tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.